Quinomycin C is classified as a nonribosomal peptide antibiotic. It is biosynthesized by Streptomyces species through a nonribosomal peptide synthetase pathway. The compound is often isolated from cultures of Streptomyces griseovariabilis and has been studied for its potential applications in cancer therapy due to its ability to target and disrupt cellular DNA.
The synthesis of Quinomycin C can be achieved through both natural fermentation processes and synthetic approaches. The biosynthetic pathway involves multiple enzymatic steps facilitated by nonribosomal peptide synthetases. Key steps include:
Recent studies have focused on engineering the biosynthetic pathways in Escherichia coli to enhance yields and produce synthetic analogs of Quinomycin C, demonstrating the versatility of microbial systems in natural product synthesis .
Quinomycin C features a complex molecular structure characterized by its bicyclic core that includes a quinoxaline moiety. The molecular formula is .
The stereochemistry around certain carbon centers plays a significant role in its biological activity, influencing how it binds to DNA .
Quinomycin C undergoes several chemical reactions that are pivotal for its biological function:
The binding affinity of Quinomycin C to various nucleic acids has been quantified using solvent-partition methods, revealing insights into its selectivity and binding kinetics .
The mechanism by which Quinomycin C exerts its antitumor effects primarily involves:
Studies have shown that this compound exhibits selective toxicity towards cancer cells, making it a candidate for targeted cancer therapies .
Quinomycin C possesses several notable physical and chemical properties:
These properties influence its formulation as a therapeutic agent .
Quinomycin C has several applications in scientific research and medicine:
Quinomycin C is a cyclic depsipeptide antibiotic belonging to the quinomycin family, which includes structurally related compounds such as echinomycin (quinomycin A), triostin A, and quinomycins B, D, and E. It is classified as a bis-intercalator due to its ability to insert two planar quinoxaline-2-carboxamide chromophores into duplex DNA [1] [9]. The compound’s core consists of an octadepsipeptide scaffold with a thioacetal bridge (C-S-C) linking the D-serine residues, distinguishing it from disulfide-bridged analogs like triostin A [3] [9]. With the molecular formula C₅₅H₇₂N₁₂O₁₂S₂ and a molecular weight of 1157.36 g/mol, Quinomycin C exhibits significant structural complexity [1] [5]. Its classification highlights the diversity within this antibiotic family, where variations in N-methylamino acid residues and bridging motifs dictate biological specificity.
Table 1: Structural Features of Select Quinomycin Compounds
Compound | Bridge Type | Key Amino Acid Variants | Chromophore |
---|---|---|---|
Quinomycin C | Thioacetal | N-methyl-valine, D-serine | Quinoxaline-2-carboxamide |
Echinomycin (Quinomycin A) | Thioacetal | N-methyl-cysteine, D-serine | Quinoxaline-2-carboxamide |
Triostin A | Disulfide | N-methyl-cysteine, D-serine | Quinoxaline-2-carboxamide |
Quinomycin B | Thioacetal | N-methyl-alloisoleucine | Quinoxaline-2-carboxamide |
Quinomycin C was first isolated in the 1960s during systematic screening of Streptomyces metabolites. Initial studies by Yoshida and Katagiri (1961) characterized quinomycins A, B, and C from Streptomyces sp. 732, with Quinomycin C identified as a minor component of the mixture [4]. A breakthrough came in 1967 when researchers demonstrated that adding dl-isoleucine to cultures of Streptomyces sp. 732 selectively suppressed Quinomycin C production while enhancing Quinomycin B yield—a seminal finding illustrating precursor-directed biosynthesis [4]. By the 1990s, advanced NMR studies (PDB ID: 193D) resolved Quinomycin C’s DNA-binding mode, confirming its bifunctional intercalation mechanism [8]. This historical trajectory underscores its role in elucidating fundamental principles of antibiotic biosynthesis and DNA recognition.
Table 2: Key Milestones in Quinomycin C Research
Year | Milestone | Significance |
---|---|---|
1961 | Initial isolation | Identification as a quinoxaline antibiotic |
1967 | Isoleucine modulation | Demonstration of biosynthetic control via amino acid precursors |
1978 | DNA binding studies | Mechanistic evidence for bifunctional intercalation |
1995 | NMR structure (193D) | Atomic-level resolution of DNA complex |
2023 | Discovery of analogs | Isolation of Quinomycins K/L from mangroves |
The primary source of Quinomycin C is Streptomyces sp. 732, a soil-dwelling actinobacterium first characterized for its complex antibiotic profile [4]. Genomic analyses reveal that quinomycin biosynthesis is governed by a non-ribosomal peptide synthetase (NRPS) gene cluster, which is conserved across multiple Streptomyces species [3] [9]. Ecological studies indicate broader distribution in actinobacteria, including marine-derived Salinispora strains and mangrove Streptomyces sp. B475, though production varies with ecological niche and growth conditions [6] [10]. Notably, molecular networking of Salinispora metabolomes has detected quinomycin-like mass signals, suggesting unexplored structural diversity in marine environments [6]. These findings position Quinomycin C within a phylogenetically widespread yet taxonomically specific antibiotic class.
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